(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride
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Overview
Description
(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline ring, a hydrazine moiety, and a propanoic acid group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride typically involves the condensation of quinoline-8-carbaldehyde with hydrazine hydrate, followed by the reaction with pyruvic acid. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinoline and hydrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties, making it a candidate for further drug development.
Medicine
In medicine, the compound’s derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The hydrazine moiety can form reactive intermediates that interact with cellular proteins, leading to apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carbaldehyde: A precursor in the synthesis of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride.
Hydrazine derivatives: Compounds with similar hydrazine moieties that exhibit comparable reactivity.
Pyruvic acid derivatives: Molecules that share the propanoic acid group and participate in similar chemical reactions.
Uniqueness
What sets this compound apart from these similar compounds is its combined structural features, which confer unique reactivity and biological activity. The presence of both the quinoline ring and the hydrazine moiety allows for a broader range of applications and interactions, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2E)-2-(quinolin-1-ium-8-ylhydrazinylidene)propanoic acid;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c1-8(12(16)17)14-15-10-6-2-4-9-5-3-7-13-11(9)10;/h2-7,15H,1H3,(H,16,17);1H/b14-8+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZTTIPBWYTTA-XHIXCECLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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